Etomidate EP impurity C (hcl)

Overview

Description

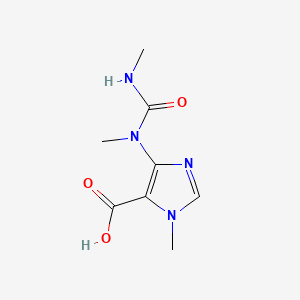

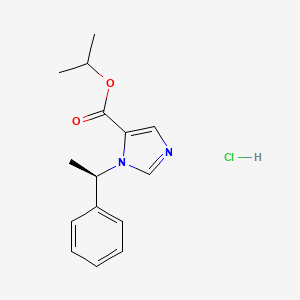

Etomidate EP impurity C (hydrochloride) is a chemical compound that is often encountered as an impurity in the synthesis of etomidate, a well-known anesthetic agent. Etomidate is used for the induction of general anesthesia and sedation for short procedures. The impurity, Etomidate EP impurity C (hydrochloride), is characterized by its imidazole ring structure, which includes an isopropyl group and a phenylethyl group bonded to the imidazole ring.

Mechanism of Action

Target of Action

Etomidate EP Impurity C (HCl) is a chemical compound used in the pharmaceutical industry to produce Etomidate , a medication used for anesthesia induction during surgical procedures . The primary target of Etomidate, and likely its impurities, is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

Etomidate acts as a positive allosteric modulator on the GABA A receptor . It binds at a distinct binding site associated with a Cl- ionopore at the GABA A receptor, increasing the duration of time for which the Cl- ionopore is open . This enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), leading to a depression of central nervous system (CNS) function .

Biochemical Pathways

The primary biochemical pathway affected by Etomidate is the GABAergic pathway . By enhancing the inhibitory effect of GABA, Etomidate increases the post-synaptic inhibitory effect of GABA in the thalamus . This leads to a decrease in neuronal excitability, resulting in the hypnotic and anesthetic effects of the drug .

Pharmacokinetics

Etomidate has relatively large volumes of distribution and is rapidly metabolized by hepatic esterases into an inactive carboxylic acid through hydrolyzation . The duration of action is intermediate between thiopental and methohexital, and recovery from a single dose is rapid with little residual depression

Result of Action

The primary result of Etomidate’s action is the induction of anesthesia . It produces a rapid onset of action, usually within one minute, and the duration of anesthesia is dose-dependent but relatively brief . Etomidate induces unconsciousness within one circulation time, and recovery is rapid due to extensive redistribution and rapid metabolism .

Action Environment

The action of Etomidate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. For example, the immediate recovery period will usually be shortened in adult patients by the intravenous administration of approximately 0.1 mg of intravenous fentanyl, one or two minutes before induction of anesthesia . Furthermore, the administration of Etomidate in geriatric patients, particularly those with hypertension, may result in decreases in heart rate, cardiac index, and mean arterial blood pressure .

Biochemical Analysis

Biochemical Properties

Etomidate EP Impurity C (HCl) plays a crucial role in biochemical reactions, particularly in the context of its interaction with various biomolecules. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction between Etomidate EP Impurity C (HCl) and cytochrome P450 can influence the enzyme’s activity, potentially leading to altered metabolic pathways. Additionally, this compound may bind to specific proteins, affecting their function and stability .

Cellular Effects

Etomidate EP Impurity C (HCl) impacts various cell types and cellular processes. In hepatocytes, it can influence cell signaling pathways by modulating the activity of enzymes involved in drug metabolism. This modulation can lead to changes in gene expression, affecting the synthesis of proteins necessary for cellular metabolism. Furthermore, Etomidate EP Impurity C (HCl) may alter cellular metabolism by affecting the mitochondrial function, leading to changes in ATP production and overall cellular energy balance .

Molecular Mechanism

The molecular mechanism of Etomidate EP Impurity C (HCl) involves its binding interactions with biomolecules. It can inhibit or activate enzymes such as cytochrome P450, leading to changes in their catalytic activity. This inhibition or activation can result in altered metabolic pathways and changes in gene expression. Additionally, Etomidate EP Impurity C (HCl) may interact with nuclear receptors, influencing the transcription of genes involved in drug metabolism and detoxification .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Etomidate EP Impurity C (HCl) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Etomidate EP Impurity C (HCl) remains stable under controlled conditions, but its degradation products can have different biochemical properties. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of Etomidate EP Impurity C (HCl) vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects are observed at high doses, including hepatotoxicity and alterations in metabolic pathways. These threshold effects highlight the importance of dosage control in experimental settings .

Metabolic Pathways

Etomidate EP Impurity C (HCl) is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic balance within cells. The compound may also influence the activity of other enzymes and cofactors involved in drug metabolism, leading to altered pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, Etomidate EP Impurity C (HCl) is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The distribution of Etomidate EP Impurity C (HCl) can influence its biochemical properties and its overall impact on cellular function .

Subcellular Localization

Etomidate EP Impurity C (HCl) is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of Etomidate EP Impurity C (HCl) plays a crucial role in its biochemical interactions and effects on cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etomidate EP impurity C (hydrochloride) involves the reaction of isopropyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of Etomidate EP impurity C (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography to remove any unwanted byproducts .

Chemical Reactions Analysis

Types of Reactions

Etomidate EP impurity C (hydrochloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the imidazole ring to more saturated derivatives.

Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce more saturated imidazole compounds .

Scientific Research Applications

Etomidate EP impurity C (hydrochloride) finds application in several scientific research areas related to drug development:

Impurity Profiling and Characterization: Studying this impurity helps researchers understand its formation pathway, potential impact on the drug product’s stability, and its interaction with the active drug.

Drug Degradation Studies: It can serve as a marker for Etomidate degradation.

Analytical Method Development: It is used to develop and validate analytical methods for detecting and quantifying impurities in Etomidate.

Comparison with Similar Compounds

Etomidate EP impurity C (hydrochloride) can be compared with other impurities and analogs of Etomidate, such as:

Etomidate EP impurity A: This impurity has a similar imidazole structure but differs in the substituents attached to the ring.

Etomidate EP impurity B: Another impurity with variations in the ester or acid functional groups attached to the imidazole ring.

ABP-700: An analog of Etomidate developed to retain its stable cardiorespiratory profile while eliminating its suppressive effect on the adrenocortical axis.

Each of these compounds has unique properties and potential impacts on the overall quality and safety of the final Etomidate product. Understanding these differences is essential for optimizing the synthesis and formulation of Etomidate .

Properties

IUPAC Name |

propan-2-yl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHYKXLBGHQXMN-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66512-39-8 | |

| Record name | 1H-Imidazole-5-carboxylic acid, 1-[(1R)-1-phenylethyl]-, 1-methylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66512-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.